1-(3-Fluoro-5-methylphenyl)-1-propanol
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Overview
Description
1-(3-Fluoro-5-methylphenyl)-1-propanol is an organic compound that features a fluorine atom and a methyl group attached to a phenyl ring, with a propanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)-1-propanol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-Fluoro-5-methylphenyl)-1-propanone or 1-(3-Fluoro-5-methylphenyl)propanoic acid.
Reduction: Formation of 1-(3-Fluoro-5-methylphenyl)propane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)-1-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-1-propanol depends on its interactions with molecular targets and pathways. The fluorine atom and the propanol group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methylphenyl)-1-propanol: Similar structure with a different position of the methyl group.
1-(3-Fluoro-5-chlorophenyl)-1-propanol: Similar structure with a chlorine atom instead of a methyl group.
1-(3-Fluoro-5-methylphenyl)-2-propanol: Similar structure with a different position of the hydroxyl group.
Uniqueness
1-(3-Fluoro-5-methylphenyl)-1-propanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXKAJQAIAGLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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